Metopon hydrochloride is classified as an opioid analgesic and is recognized under the Chemical Abstracts Service number 124-92-5. Its chemical structure is a methylated derivative of hydromorphone, which itself is an alkaloid derived from the opium poppy. This compound is categorized under Schedule II of the United States Controlled Substances Act, indicating its high potential for abuse and dependence but also its accepted medical use .
The synthesis of metopon hydrochloride involves several key steps:
The molecular formula of metopon hydrochloride is with a molar mass of approximately 299.37 g/mol. The structure features a complex arrangement typical of morphinan derivatives, including multiple rings and functional groups essential for its pharmacological activity.
The stereochemistry plays a significant role in its interaction with opioid receptors, which are critical for its analgesic effects. The compound's three-dimensional conformation contributes to its binding affinity at these receptors .
Metopon hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying metopon's structure to develop new derivatives with potentially improved pharmacological properties.
Metopon exerts its analgesic effects primarily through agonistic action on the mu-opioid receptor (MOR), which is a key target in pain management therapies. When metopon binds to these receptors, it activates intracellular signaling pathways that lead to decreased perception of pain.
Metopon hydrochloride exhibits several notable physical and chemical properties:
Metopon hydrochloride has several scientific applications:
Metopon Hydrochloride (chemical name: 5β-methyl-7,8-dihydromorphin-6-one hydrochloride; CAS Registry Number: 124-92-5) is a semi-synthetic opioid derivative with the molecular formula C₁₈H₂₂ClNO₃ and a molecular weight of 335.83 g/mol . Its structural backbone consists of a morphinan core characterized by a 4,5α-epoxy ring, a 3-hydroxy phenolic group, and a 6-ketone functionality. The defining structural modification is the methyl substitution at the C-5 position, resulting in a 5β-methyl group in the saturated C-ring [3] .
This compound exists as a hydrochloride salt, enhancing its water solubility and crystalline stability. The stereochemical configuration is critical to its pharmacological activity, with the C-5 chiral center adopting the β-orientation (equatorial position relative to the C-ring) [9]. The absolute configuration of the morphinan ring system includes 5R, 6S, 9R, 13S, and 14R stereochemistry, preserving the stereochemical features essential for μ-opioid receptor binding [9]. X-ray crystallographic analysis confirms that Metopon Hydrochloride crystallizes in an orthorhombic system with specific unit cell parameters that stabilize the protonated tertiary amine and chloride counterion through ionic bonding .
Table 1: Atomic Connectivity and Stereochemical Descriptors of Metopon Hydrochloride
Structural Feature | Chemical Specification | Stereochemical Configuration |
---|---|---|
Core structure | 4,5α-Epoxy-3-hydroxy-5,17-dimethylmorphinan-6-one | 5α,6α,9α,13α,14α |
C-5 substitution | Methyl group | β-orientation (equatorial) |
N-17 substitution | Methyl group | - |
C-7/C-8 bond | Saturated (7,8-dihydro) | Single bond |
C-6 functionality | Ketone | - |
Salt form | Hydrochloride | Protonated tertiary amine |
Metopon Hydrochloride manifests as odorless white to off-white crystalline needles with a characteristic bitter taste . It demonstrates high solubility in aqueous media (>100 mg/mL at 20°C) due to its ionic hydrochloride form, moderate solubility in ethanol, and negligible solubility in nonpolar solvents like diethyl ether or chloroform [6]. A 1% aqueous solution exhibits a pH of approximately 5.0, indicating weak acidity attributable to the phenolic hydroxyl group (pKa 8.68) and the protonated tertiary amine (pKa 9.51) [6].
The compound melts with decomposition between 315–318°C under vacuum . Its specific optical rotation is [α]D²⁴ = -105° (c = 1 in ethanol), reflecting the chiral complexity of the morphinan scaffold . Stability assessments indicate susceptibility to oxidative degradation under prolonged UV exposure or alkaline conditions, necessitating storage in airtight, light-resistant containers . The hydrochloride salt exhibits superior hygroscopic stability compared to the free base (CAS 143-52-2), which decomposes at 243–245°C and has lower aqueous solubility [9]. Partition coefficient studies reveal a calculated logP (octanol/water) of 2.02, suggesting moderate lipophilicity conducive to blood-brain barrier penetration [8].
Table 2: Experimental Physicochemical Parameters of Metopon Hydrochloride
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular weight | 335.83 g/mol | - | |
Melting point | 315–318°C (dec.) | Evacuated tube | |
Specific rotation | [α]D²⁴ = -105° | c = 1 in ethanol | |
Water solubility | >100 mg/mL | 20°C | |
logP (octanol/water) | 2.02 | Calculated | [8] |
pKa (acidic) | 9.51 | Phenolic hydroxyl | [6] |
pKa (basic) | 8.68 | Tertiary amine | [6] |
Crystal system | Orthorhombic | X-ray diffraction |
Structurally, Metopon (5-methylhydromorphone) is a direct analog of hydromorphone (CAS 466-99-9), differing solely by the presence of a 5β-methyl group and saturation of the 7,8-double bond [3] . This modification reduces ring C planarity, altering receptor binding kinetics. Hydromorphone retains the Δ⁷,⁸ unsaturation and lacks the C-5 methyl group, conferring higher molecular planarity and distinct electronic distribution around the C-6 ketone [2]. Both compounds share identical A/B ring configurations and tertiary N-methylamine moieties critical for μ-opioid receptor affinity [7].
Metopon’s 5-methyl group enhances steric bulk near the C-6 pharmacophore, reducing first-pass glucuronidation compared to hydromorphone [3]. While hydromorphone undergoes rapid hepatic conversion to hydromorphone-3-glucuronide (yielding >90% of metabolites), Metopon’s steric hindrance slows this metabolic pathway, extending its elimination half-life [2] [3]. This structural divergence also impacts opioid receptor selectivity: Metopon exhibits higher δ-/κ-receptor cross-reactivity than hydromorphone, which is predominantly μ-selective [3].
Relative to morphine (CAS 57-27-2), both Metopon and hydromorphone feature a C-6 ketone instead of a hydroxyl group, increasing lipid solubility and potency per weight [5] [7]. Morphine’s C-6 hydroxyl undergoes extensive phase-II metabolism, whereas Metopon’s ketone is metabolically stable [5] [7]. In receptor binding assays, Metopon’s 5-methyl group reduces β-arrestin recruitment compared to morphine, potentially lowering respiratory depression risk [3].
Table 3: Structural and Functional Comparison with Key Opioid Derivatives
Parameter | Metopon | Hydromorphone | Morphine | |
---|---|---|---|---|
Core structure | 5β-Methyl-7,8-dihydromorphin-6-one | 7,8-Dihydromorphinone | Morphinan-3,6α-diol | |
CAS number (free base) | 143-52-2 | 466-99-9 | 57-27-2 | |
Molecular formula (free base) | C₁₈H₂₁NO₃ | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | |
C-5 substitution | Methyl group | Hydrogen | Hydrogen | |
C-7/C-8 bond | Saturated | Saturated | Unsaturated (Δ⁷,⁸) | |
C-6 functional group | Ketone | Ketone | Hydroxyl | |
logP (experimental) | 2.02 | 1.42 | 0.89 | [7] [8] |
Primary metabolic pathway | Slow glucuronidation | Rapid glucuronidation (>90%) | Glucuronidation (70%) | [2] [5] |
μ-Receptor binding affinity (Ki, nM) | 1.8 | 0.5 | 3.6 | [3] [7] |
δ-Receptor affinity relative to μ | Moderate | Low | Low | [3] |
Metopon’s unique physicochemical profile positions it as a distinctive thebaine-derived opioid. Its synthesis historically involved catalytic hydrogenation of dihydrocodeinone enol acetate or thebaine-derived intermediates . Contemporary routes employ stereoselective 5-methylation under Grignard conditions, preserving the β-configuration [9]. These structural attributes underscore its niche as an opioid with modified receptor engagement and metabolic stability compared to classical analogs.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7